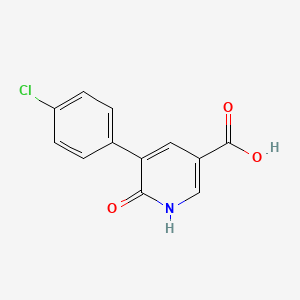

5-(4-Chlorophenyl)-6-hydroxynicotinic acid

Description

5-(4-Chlorophenyl)-6-hydroxynicotinic acid is a substituted nicotinic acid derivative featuring a hydroxyl group at the 6-position of the pyridine ring and a 4-chlorophenyl group at the 5-position. This structural configuration confers unique electronic and steric properties, distinguishing it from simpler nicotinic acid analogs. The compound is listed in specialty chemical catalogs with 95% purity, indicating its relevance in synthetic and pharmaceutical applications .

Nicotinic acid derivatives are pivotal in biological systems; for instance, 6-hydroxynicotinic acid is a key intermediate in microbial degradation pathways .

Properties

IUPAC Name |

5-(4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWTEUTDIJBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687309 | |

| Record name | 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262010-75-2 | |

| Record name | 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.

Condensation Reaction: 4-chlorobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 4-chlorocinnamic acid.

Cyclization: The 4-chlorocinnamic acid is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form 5-(4-chlorophenyl)-6-hydroxy-2-pyridone.

Oxidation: The final step involves the oxidation of 5-(4-chlorophenyl)-6-hydroxy-2-pyridone to this compound using an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 5-(4-chlorophenyl)-6-oxo-nicotinic acid.

Reduction: Formation of 5-(4-chlorophenyl)-6-hydroxy-2-pyridone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-6-hydroxynicotinic acid has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Industry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with DNA and RNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes critical differences between 5-(4-Chlorophenyl)-6-hydroxynicotinic acid and related compounds:

Reactivity and Solvent Effects

- 6-Hydroxynicotinic Acid : The hydroxyl group at position 6 stabilizes the anion via resonance, leading to lower reaction rates compared to 6-chloro and 6-methyl derivatives. However, it exhibits a higher solvent effect due to polar interactions .

- 6-Chloronicotinic Acid : The electron-withdrawing chloro group enhances reactivity via inductive effects, resulting in higher reaction rate constants but reduced solvent interaction .

- Its solvent demand is expected to lie between 6-hydroxynicotinic and 6-chloronicotinic acids due to competing electronic effects .

Biological Activity

5-(4-Chlorophenyl)-6-hydroxynicotinic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of nicotinic acids and is characterized by a hydroxyl group at the 6th position and a chlorophenyl group. The presence of these functional groups significantly influences its chemical reactivity and biological activity, enhancing its lipophilicity and ability to penetrate cellular membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit enzymes that play a role in inflammatory processes, thereby reducing inflammation.

- Gene Expression Modulation : It interacts with DNA and RNA, influencing gene expression and cellular proliferation, which is crucial for its potential anticancer effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro models.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.

- Antiviral Activity : There are indications that derivatives of this compound may exhibit antiviral properties, particularly against adenoviruses .

Case Studies

- Anti-inflammatory Effects : A study highlighted the compound's ability to reduce pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Biological Activity Summary

Comparative Analysis

When compared to similar compounds such as 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, this compound shows enhanced biological activity due to the specific positioning of the hydroxyl group, which affects its reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 5-(4-Chlorophenyl)-6-hydroxynicotinic acid with high purity?

- Methodological Answer : High-purity synthesis (>99%) can be achieved through controlled condensation reactions involving chloro-substituted intermediates, as demonstrated by Rui C Santos et al. Key steps include precise stoichiometric ratios, temperature control (e.g., reflux conditions), and purification via recrystallization or chromatography. Computational modeling of reaction pathways (e.g., density functional theory) can optimize synthetic routes by predicting intermediate stability .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct toxicity data for this compound is limited, general precautions for structurally similar hydroxynicotinic acids include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Respiratory Protection : Employ NIOSH-certified P95 respirators in poorly ventilated areas .

- Waste Management : Avoid drainage disposal; use sealed containers for hazardous waste.

- Emergency Protocols : Immediate rinsing of exposed skin/eyes and consultation with occupational health specialists .

Q. How do pH conditions influence the crystallization behavior of this compound?

- Methodological Answer : Studies on analogous hydroxynicotinic acids (e.g., 2HNA, 4HNA) reveal pH-dependent polymorphism. For example:

- Acidic pH (2–4) : Favors zwitterionic forms, leading to needle-like crystals.

- Neutral pH (6–7) : Promotes hydrogen-bonded dimers, yielding plate-like structures.

- Method : Use pH-adjusted aqueous solutions with slow evaporation or cooling crystallization. Monitor outcomes via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs .

Advanced Research Questions

Q. How can computational approaches predict the solid-state structure and energetics of this compound?

- Methodological Answer : Hybrid experimental-computational strategies are effective:

- Energy Calculations : Use Gaussian or ORCA software to compare gas-phase and solid-state energetics, focusing on intramolecular hydrogen bonding and π-π stacking.

- Crystal Structure Prediction (CSP) : Tools like GRACE or USPEX can model lattice parameters and stability, validated against experimental XRD data. Politzer et al. applied such methods to correlate molecular polarity with sublimation enthalpies in related hydroxynicotinic acids .

Q. What are the challenges in characterizing polymorphic forms, and how can they be addressed?

- Methodological Answer : Challenges include:

- Polymorph Discrimination : Overlapping thermal profiles (e.g., DSC) may obscure transitions. Use variable-temperature XRD or Raman spectroscopy to track structural changes.

- Kinetic vs. Thermodynamic Control : Adjust supersaturation levels during crystallization. For example, rapid cooling favors metastable forms, while slow evaporation selects stable polymorphs.

- Case Study : pH-dependent crystallization of 6-hydroxynicotinic acid yielded distinct morphologies (e.g., aggregates vs. single crystals), highlighting the need for in-situ monitoring .

Q. How can contradictions in reported physicochemical data (e.g., solubility, stability) be resolved?

- Methodological Answer : Discrepancies often arise from:

- Experimental Variability : Standardize protocols (e.g., OECD guidelines for solubility testing).

- Data Gaps : Perform systematic studies using techniques like:

- HPLC-UV/Vis : Quantify aqueous solubility across pH ranges.

- TGA-MS : Assess thermal stability and decomposition pathways.

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) .

Q. What role does the 4-chlorophenyl substituent play in modulating reactivity and intermolecular interactions?

- Methodological Answer : The chloro group:

- Enhances Lipophilicity : Measured via octanol-water partition coefficients (log P), impacting bioavailability.

- Directs Supramolecular Assembly : Halogen bonding with adjacent pyridinyl oxygen atoms stabilizes crystal lattices.

- Method : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., Cl···O vs. Cl···Cl contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.